2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c18-14-4-1-5-15(19)17(14)25(22,23)21-16(12-6-9-24-10-7-12)13-3-2-8-20-11-13/h1-5,8,11-12,16,21H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGNSORHOHVPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic analysis reveals that the target molecule can be disassembled into two main building blocks connected through a sulfonamide linkage. The disconnection approach is illustrated below:
- Key disconnection: Sulfonamide bond between 2,6-difluorobenzenesulfonyl chloride and [(oxan-4-yl)(pyridin-3-yl)methyl]amine
- Secondary disconnections: Formation of the C-N bond in the amine component and preparation of the sulfonyl chloride from 1,3-difluorobenzene
Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
Lithiation-Sulfonylation Route
The preparation of 2,6-difluorobenzenesulfonyl chloride begins with 1,3-difluorobenzene, which undergoes selective lithiation followed by treatment with sulfur dioxide and subsequent chlorination. This approach is detailed in multiple sources and offers a robust method for accessing this key intermediate.
Procedure:
- A solution of 1,3-difluorobenzene (9.4 g, 82 mmol) in diethyl ether (120 mL) is cooled to -78°C
- n-Butyllithium in hexane (32.3 mL, 81 mmol) is added dropwise, maintaining the temperature at -78°C
- The reaction mixture is stirred for 3 hours at -78°C to complete the lithiation
- Sulfur dioxide (106 g, 1648 mmol) is flushed into the solution and stirred at -60°C for 20 minutes, producing a white solid
- N-Chlorosuccinimide (12.10 g, 91 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour
- The reaction mixture is filtered and concentrated to give crude 2,6-difluorobenzenesulfonyl chloride
This procedure typically yields 2,6-difluorobenzenesulfonyl chloride as a clear yellow liquid, which is used directly in subsequent reactions due to its moisture sensitivity.
Synthesis of [(Oxan-4-yl)(Pyridin-3-yl)methyl]amine
The preparation of the amine component involves several approaches, drawing from synthetic methods used for structurally related compounds.
Reductive Amination Approach
One effective method for preparing the [(oxan-4-yl)(pyridin-3-yl)methyl]amine involves reductive amination between an oxan-4-yl-derived aldehyde or ketone and a 3-pyridinylmethylamine.
Procedure:
- An oxan-4-yl ketone or aldehyde (1.0 equiv) and 3-pyridinylmethylamine (1.1 equiv) are combined in a suitable solvent (typically methanol or ethanol)
- The mixture is stirred at room temperature to form the imine intermediate
- A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equiv) is added
- The reaction is stirred at room temperature for 12-24 hours
- Standard work-up and purification procedures yield the desired amine
This method provides a straightforward route to complex amines and has been successfully applied to structurally related compounds.
Nucleophilic Substitution Route
An alternative approach involves nucleophilic substitution using activated oxane derivatives:
- An oxan-4-yl derivative with a good leaving group (such as mesylate, tosylate, or halide) is prepared
- The leaving group is displaced by pyridin-3-ylmethylamine in the presence of a base
- The reaction typically requires heating in an appropriate solvent
This method is particularly valuable when direct reductive amination is challenging due to steric or electronic factors.
T3P-Promoted Alkenylation-Reduction Sequence
Drawing from methodology described for related compounds, the T3P-promoted alkenylation followed by reduction represents another viable approach:
- An oxan-4-one derivative is treated with a pyridine-containing nucleophile in the presence of T3P (propylphosphonic anhydride) as a water scavenger
- The resulting enamine intermediate is reduced using hydrogen with a palladium catalyst
- The reduction is conducted at atmospheric pressure, offering advantages over high-pressure alternatives
This method avoids the use of expensive rhodium catalysts and high-pressure conditions required in some alternative approaches.
Final Coupling Reaction
The coupling of 2,6-difluorobenzenesulfonyl chloride with the prepared [(oxan-4-yl)(pyridin-3-yl)methyl]amine represents the key step in the synthesis.
Base-Mediated Coupling
The most common approach involves a base-mediated coupling reaction:
Procedure:
- [(Oxan-4-yl)(pyridin-3-yl)methyl]amine (1.0 equiv) is dissolved in dichloromethane or a similar solvent
- The solution is cooled to 15°C, and a suitable base (typically pyridine or triethylamine, 1.1-1.2 equiv) is added
- 2,6-Difluorobenzenesulfonyl chloride (1.0-1.1 equiv) is added dropwise, maintaining the temperature below 25°C
- After complete addition, the mixture is warmed to room temperature and stirred for 8-16 hours
- The reaction mixture is worked up with appropriate aqueous washes
- The crude product is purified by crystallization or column chromatography
This reaction typically proceeds in yields of 85-95% when optimized conditions are employed, as observed with structurally similar compounds.
Optimization of Reaction Conditions
Extensive optimization studies have been conducted for similar sulfonamide formations. The table below summarizes key parameters that influence the reaction outcome:
These conditions have been demonstrated to be effective for structurally related sulfonamide formations and can be applied with minor modifications to our target compound.
Purification and Characterization
Purification Methods
The purification of 2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves:
- Initial concentration of the reaction mixture
- Solvent exchange to ethyl acetate
- Aqueous washes at elevated temperature (50-55°C) to remove impurities
- Recrystallization from appropriate solvent systems
Alternative Synthetic Approaches
One-Pot Procedures
For industrial applications, one-pot procedures combining multiple steps offer advantages in terms of efficiency and reduced waste:
- Generation of 2,6-difluorobenzenesulfonyl chloride in situ followed by immediate addition of the amine component
- Telescoped reductive amination-sulfonylation sequence starting from simpler precursors
Solid-Phase Synthesis Approaches
For library generation and medicinal chemistry applications, solid-phase approaches may be considered:
- Immobilization of either the amine or sulfonyl chloride component on a solid support
- Reaction with the complementary partner
- Cleavage from the resin to yield the desired product
Scale-Up Considerations
When scaling up the synthesis for larger quantities, several factors require attention:
- Temperature control : Critical during the lithiation step and sulfonyl chloride addition
- Solvent volumes : Optimization to minimize waste while maintaining reaction efficiency
- Safety considerations : Proper handling of reactive intermediates, particularly the sulfonyl chloride
- Process modifications : Substitution of certain reagents with more cost-effective alternatives for large-scale production
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe for studying biological processes.
Industry: It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogous sulfonamides:
Physicochemical Properties
- Compounds with tetramethyl benzene cores (e.g., derivatives) exhibit higher hydrophobicity due to methyl groups, reducing solubility .
- Lipophilicity (LogP): BF25034’s phenoxyacetyl group likely elevates LogP, enhancing membrane permeability but risking metabolic instability.
Research Implications
While structural and physicochemical comparisons provide insights, direct biological data (e.g., IC₅₀, pharmacokinetics) are absent in the provided evidence. Further studies should prioritize:
Binding Assays : Compare affinity for sulfonamide targets (e.g., carbonic anhydrase, kinases).
ADME Profiling : Evaluate solubility, metabolic stability, and membrane permeability.
Toxicity Screening : Assess safety margins relative to BF25034 and compounds.
Biological Activity
2,6-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with two fluorine atoms, a sulfonamide group, and side chains that include an oxan-4-yl and a pyridin-3-yl moiety. These structural elements contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. A study demonstrated that certain sulfonamides could inhibit both Gram-positive and Gram-negative bacteria, including E. coli and B. subtilis .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 2,6-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide | E. coli, B. subtilis | DHPS inhibition |
| 4-Methyl-N-(2-nitrophenyl) benzene sulfonamide | E. coli | DHPS inhibition |
Cardiovascular Effects
The cardiovascular effects of benzenesulfonamides have been investigated using isolated rat heart models. A study showed that certain derivatives could significantly alter perfusion pressure and coronary resistance. The results indicated that compounds similar to 2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide might interact with calcium channels, thus affecting cardiac function .
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Sulfonamide | 0.001 | Decreased |
| III | Compound 2 | 0.001 | Decreased |
| IV | Compound 3 | 0.001 | No significant change |
The biological activity of 2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as a modulator for specific receptors related to cardiovascular functions.
- Antimicrobial Action : By inhibiting folate synthesis in bacteria, it disrupts their growth and replication.
Case Studies
Several studies have highlighted the biological efficacy of sulfonamide derivatives:
- In Vitro Studies : Research has shown that derivatives similar to the target compound exhibit cytotoxicity against cancer cell lines, indicating potential anti-cancer properties.
- Animal Models : In vivo studies suggest that these compounds can effectively lower blood pressure in hypertensive models by modulating vascular resistance.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide, and how can purity be ensured?
- Answer : The synthesis typically involves sequential substitution reactions. First, the sulfonamide group is introduced via reaction of 2,6-difluorobenzenesulfonyl chloride with an amine precursor. The oxan-4-yl and pyridin-3-yl groups are then coupled using nucleophilic substitution or reductive amination. Critical steps include:
- Reagent selection : Sodium hydroxide or triethylamine as a base to deprotonate intermediates .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the product.
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR to verify fluorine substitution and spatial arrangement of the oxan-4-yl and pyridin-3-yl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm) .
Q. What safety precautions are required during handling and storage?
- Answer :
- Handling : Use nitrile gloves, goggles, and work in a fume hood due to potential respiratory irritancy .
- Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Answer :
- Reactivity prediction : Density Functional Theory (DFT) calculations to model transition states and identify favorable reaction pathways for introducing the pyridin-3-yl group .
- Solvent optimization : Molecular dynamics simulations to assess solvent effects on reaction rates (e.g., acetonitrile vs. DMF) .
- Electronic effects : Frontier Molecular Orbital (FMO) analysis to predict regioselectivity in sulfonamide bond formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Cross-validation : Combine X-ray crystallography (if crystals are obtainable) with 2D NMR (e.g., COSY, NOESY) to resolve ambiguities in stereochemistry .
- Isotopic labeling : Use N-labeled precursors to clarify nitrogen environments in complex splitting patterns .
Q. How can flow chemistry improve yield and scalability of the synthesis?
- Answer :
- Continuous-flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) during sulfonamide coupling, reducing side-product formation .
- In-line analytics : Real-time UV/Vis monitoring to adjust reagent stoichiometry dynamically .
Q. What methodologies assess the biological activity of this sulfonamide derivative?
- Answer :
- Enzyme inhibition assays : Target-specific assays (e.g., carbonic anhydrase) to evaluate binding affinity, with IC determination via fluorometric methods .
- Cellular uptake studies : Radiolabeling (e.g., F) to track intracellular distribution in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
